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Technical Support Center: Mycotoxin
Chromatography
Welcome to the Technical Support Center for mycotoxin analysis. This resource provides

troubleshooting guides and answers to frequently asked questions regarding co-eluting

interferences in liquid chromatography (LC).

Frequently Asked Questions (FAQs)
Q1: What are co-eluting interferences and why are they a problem in mycotoxin analysis?

A1: Co-eluting interferences, often referred to as matrix effects, occur when one or more

compounds in the sample matrix elute from the chromatography column at the same time as

the target mycotoxin.[1] This is a significant problem because these interfering compounds can

affect the ionization of the target analyte in the mass spectrometer's ion source, leading to

either suppression or enhancement of the signal.[2] This phenomenon can lead to inaccurate

quantification (falsely low or high results), reduced sensitivity, and potential misidentification of

the mycotoxin.[2][3]

Q2: How can I identify a potential co-eluting interference in my chromatogram?

A2: Identifying co-elution requires careful inspection of your chromatogram and detector data.
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Peak Shape Analysis: Look for signs of asymmetry in your peaks. While a perfectly

symmetrical peak can still hide a co-eluting compound, visual cues like a shoulder on the

peak or a broad, distorted peak shape are strong indicators of interference.[1]

Detector Purity Analysis: If you are using a Diode Array Detector (DAD) or a mass

spectrometer (MS), you can assess peak purity. For a DAD, the UV spectra taken across the

peak should be identical for a pure compound.[1] For an MS, the mass spectra should be

consistent across the peak; a changing spectral profile indicates the presence of more than

one compound.[1]

Post-Extraction Spike: A common method to quantify the impact of co-eluting interferences

(matrix effect) is the post-extraction addition technique. This involves comparing the signal

response of a mycotoxin standard in a clean solvent to the response of the same standard

spiked into a blank sample extract that has already gone through the preparation process. A

significant difference in signal intensity indicates the presence of matrix effects.

Q3: What are the most common sources of interference for mycotoxins?

A3: Interferences are highly dependent on the sample matrix. Complex matrices are more likely

to cause issues.

Cereals (Maize, Wheat, Barley): These are complex matrices where co-occurrence of

multiple mycotoxins is common. For example, fumonisins, aflatoxins, and zearalenone can

be found together.[4][5] The grain itself contains fatty acids, lipids, and pigments that can

interfere.

Spices (e.g., Black Pepper, Chili): Spices are known to cause strong ion suppression due to

their complex and pigmented nature.[6]

Nuts and Dried Fruits: These matrices can be rich in fats and sugars, which can interfere

with the analysis.

Animal Feed: Feeds are often complex mixtures of various crops and ingredients, making

them a challenging matrix for mycotoxin analysis due to severe interferences.[7][8]
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Problem: I suspect co-elution is affecting my results.
What is the overall strategy to fix it?
This workflow outlines a systematic approach to diagnosing and resolving co-eluting

interferences.

Troubleshooting Workflow for Co-eluting Interferences

Diagnosis

Mitigation Strategy

Actions

Suspected Co-elution
(Poor Peak Shape, Inaccurate Quantification)

Assess Peak Purity
(DAD/MS Spectra Analysis)

Perform Post-Extraction Spike
 to Quantify Matrix Effect

Optimize Chromatographic Method

If resolution is poor

Improve Sample Cleanup

If matrix effect is high

Use Advanced Detection

If interferences are isobaric

Adjust Mobile Phase
(pH, Organic Ratio, Additives)

Modify Gradient Program
Change Column

(Different Stationary Phase, Particle Size)
Implement Immunoaffinity

Chromatography (IAC)
Use QuEChERS with

Dispersive SPE (d-SPE)
Use High-Resolution MS (HRMS)

for Better Selectivity
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A systematic workflow for troubleshooting co-elution.

Problem: My chromatographic peaks are poorly
resolved. How can I improve separation?
Answer: Improving peak resolution involves modifying your HPLC/UHPLC method parameters.

Change one parameter at a time to systematically evaluate its effect.[9]

Modify the Mobile Phase:

Solvent Strength: For reversed-phase HPLC, decreasing the percentage of the organic

solvent (e.g., acetonitrile, methanol) will increase retention times, which can improve the

separation of closely eluting peaks.[10]

pH Control: For ionizable mycotoxins, adjusting the mobile phase pH by two or more units

away from the analyte's pKa can improve peak shape and change selectivity. Use a buffer

to maintain a stable pH.[11]

Additives: Small amounts of additives like formic acid or ammonium formate can

significantly improve peak shape and ionization efficiency in LC-MS.[7][12]

Optimize the Gradient Program:

A shallower gradient (a slower increase in the strong solvent concentration over time)

provides better resolution for complex mixtures with many closely eluting peaks.[13]

Introducing isocratic holds at key points in the gradient can help separate specific pairs of

compounds.

Change the Column:

Stationary Phase: Changing the column's stationary phase (e.g., from a standard C18 to a

Phenyl-Hexyl or PFP phase) is one of the most effective ways to alter selectivity and

resolve co-eluting peaks.[10]

Particle Size: Columns with smaller particle sizes (e.g., sub-2 µm) provide higher

efficiency, leading to sharper peaks and better resolution.[10]
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Column Dimensions: Using a longer column increases the plate number (N), which

generally improves resolution, but also increases analysis time and backpressure.[10]

Adjust Flow Rate and Temperature:

Flow Rate: Lowering the flow rate can improve peak efficiency and resolution, though it will

lengthen the run time.[9]

Temperature: Increasing column temperature reduces mobile phase viscosity, which can

lead to sharper peaks. However, it can also alter selectivity and potentially degrade

thermally labile mycotoxins.[10]

Problem: My sample matrix is very complex. Which
cleanup technique should I use?
Answer: The choice of cleanup technique depends on the matrix, the target mycotoxins, and

the required level of cleanliness. Immunoaffinity Chromatography (IAC) and QuEChERS are

two powerful and commonly used methods.
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Decision Tree for Sample Cleanup Method Selection

Start:
Complex Sample Matrix

Need Highest Selectivity for
Specific Mycotoxin(s)?

Need Multi-Mycotoxin Analysis
with High Throughput?

No

Use Immunoaffinity
Chromatography (IAC)

Yes

Use QuEChERS Method

Yes

Advantage: Very clean extracts due to
specific antibody-antigen binding.

Ideal for challenging matrices or when
ultra-low detection limits are needed.

Advantage: Fast, simple, and effective
for a wide range of mycotoxins.

Uses dispersive SPE for cleanup.

Click to download full resolution via product page

A guide to selecting an appropriate cleanup method.

Data Presentation: Comparison of Cleanup Methods
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The following table summarizes typical recovery performance for different cleanup methods

across various mycotoxins and matrices. Immunoaffinity columns (IAC) generally provide very

high recovery and specificity.

Mycotoxin Matrix
Cleanup
Method

Average
Recovery
(%)

RSD (%) Reference

Aflatoxins

(B1, B2, G1,

G2)

Cereals

Multi-

mycotoxin

IAC

74 - 117 1.7 - 10.3

Ochratoxin A Maize

Afla-

OtaCLEAN™

IAC

97 N/A

Deoxynivalen

ol (DON)
Wheat

Immunoaffinit

y Column
90 8.3 [14]

T-2 Toxin Cereals
Immunoaffinit

y Column
80 - 99 < 6 [14]

Multiple

Mycotoxins

(16)

Grain
QuEChERS

(d-SPE)
70 - 120 < 20 [15]

Multiple

Mycotoxins

(17)

Spices QuEChERS 60 - 110 < 20 [6]

Recovery and RSD (Relative Standard Deviation) values are indicative and can vary based on

specific laboratory conditions, matrix complexity, and spiking levels.

Experimental Protocols
Protocol 1: Immunoaffinity Column (IAC) Cleanup for
Aflatoxins in Cereals
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This protocol provides a general procedure for using commercially available immunoaffinity

columns for the cleanup of aflatoxins B1, B2, G1, and G2 from a cereal matrix. Always consult

the specific column manufacturer's instructions.

1. Sample Extraction: a. Weigh 25 g of a finely ground, homogenized sample into a blender jar.

b. Add 5 g of sodium chloride (NaCl) and 100 mL of an extraction solvent (e.g., methanol/water

80:20, v/v). c. Blend at high speed for 2-3 minutes. d. Filter the extract through a fluted filter

paper into a clean flask.

2. Dilution: a. Transfer a specific volume of the filtrate (e.g., 10 mL) to a clean vessel. b. Dilute

the extract with Phosphate Buffered Saline (PBS) or purified water. A common dilution factor is

1:4 or 1:5 with PBS (e.g., 10 mL extract + 40 mL PBS) to ensure the final organic solvent

concentration is compatible with the antibodies (<20%). c. Filter the diluted extract through a

glass microfiber filter.

3. Immunoaffinity Column Cleanup: a. Allow the IAC to reach room temperature before use. b.

Pass the entire filtered, diluted extract through the IAC at a slow, steady flow rate of

approximately 1-2 drops per second (1-3 mL/min). Do not apply excessive pressure. c. After

the entire sample has passed through, wash the column with 10-20 mL of purified water or

wash buffer (as supplied by the manufacturer) to remove any remaining matrix interferences. d.

Dry the column by passing air through it for 5-10 seconds.

4. Elution: a. Place a clean collection vial or tube under the column. b. Apply 1.0 mL of HPLC-

grade methanol to the column and allow it to pass through by gravity to elute the bound

aflatoxins. c. Wait for 1 minute, then apply a second 1.0 mL portion of methanol to ensure

complete elution. d. Gently pass air through the column to collect the final drops of eluate.

5. Final Preparation: a. The eluate can be evaporated to dryness under a gentle stream of

nitrogen and reconstituted in the initial mobile phase for LC-MS/MS analysis, or diluted with

water for HPLC-FLD analysis with post-column derivatization.

Protocol 2: QuEChERS-based Cleanup for Multi-
Mycotoxin Analysis in Grain
This protocol describes a general "Quick, Easy, Cheap, Effective, Rugged, and Safe"

(QuEChERS) method suitable for screening multiple mycotoxins in grain.
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1. Sample Hydration and Extraction: a. Weigh 5 g of a homogenized, ground grain sample into

a 50 mL centrifuge tube. b. Add 10 mL of purified water and vortex to hydrate the sample. Let it

stand for 15 minutes. c. Add 10 mL of acetonitrile containing 1-2% formic acid. d. Shake or

vortex vigorously for 15 minutes to extract the mycotoxins.

2. Salting-Out (Liquid-Liquid Partitioning): a. Add a pre-packaged QuEChERS salt mixture,

typically containing anhydrous magnesium sulfate (MgSO₄) and sodium chloride (NaCl). A

common combination is 4 g MgSO₄ and 1 g NaCl. b. Immediately shake vigorously for 1 minute

to induce phase separation. c. Centrifuge the tube at ≥3000 g for 5 minutes. The upper layer

will be the acetonitrile extract containing the mycotoxins.

3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup: a. Transfer an aliquot of the acetonitrile

supernatant (e.g., 6-8 mL) to a 15 mL centrifuge tube containing a d-SPE sorbent mixture. b.

The d-SPE mixture for mycotoxin analysis often contains anhydrous MgSO₄ (to remove

residual water), PSA (Primary Secondary Amine, to remove fatty acids and sugars), and C18

(to remove nonpolar interferences like lipids). A typical amount is 900 mg MgSO₄, 300 mg PSA,

and 300 mg C18. c. Vortex the tube for 30-60 seconds. d. Centrifuge for 5 minutes at ≥3000 g.

4. Final Preparation for Analysis: a. Carefully transfer an aliquot of the cleaned supernatant

(e.g., 1 mL) to a new tube. b. Evaporate the extract to dryness at 40-50 °C under a gentle

stream of nitrogen. c. Reconstitute the residue in a suitable volume (e.g., 500 µL) of mobile

phase (e.g., methanol/water 50:50, v/v). d. Filter the final extract through a 0.2 µm syringe filter

into an autosampler vial for LC-MS/MS analysis.[15]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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